5-Bromo-2-cyclopropyl-6-oxo-1,6-dihydropyridine-3-carbonitrile 5-Bromo-2-cyclopropyl-6-oxo-1,6-dihydropyridine-3-carbonitrile
Brand Name: Vulcanchem
CAS No.:
VCID: VC20142298
InChI: InChI=1S/C9H7BrN2O/c10-7-3-6(4-11)8(5-1-2-5)12-9(7)13/h3,5H,1-2H2,(H,12,13)
SMILES:
Molecular Formula: C9H7BrN2O
Molecular Weight: 239.07 g/mol

5-Bromo-2-cyclopropyl-6-oxo-1,6-dihydropyridine-3-carbonitrile

CAS No.:

Cat. No.: VC20142298

Molecular Formula: C9H7BrN2O

Molecular Weight: 239.07 g/mol

* For research use only. Not for human or veterinary use.

5-Bromo-2-cyclopropyl-6-oxo-1,6-dihydropyridine-3-carbonitrile -

Specification

Molecular Formula C9H7BrN2O
Molecular Weight 239.07 g/mol
IUPAC Name 5-bromo-2-cyclopropyl-6-oxo-1H-pyridine-3-carbonitrile
Standard InChI InChI=1S/C9H7BrN2O/c10-7-3-6(4-11)8(5-1-2-5)12-9(7)13/h3,5H,1-2H2,(H,12,13)
Standard InChI Key QZIFKMPNYCVHKV-UHFFFAOYSA-N
Canonical SMILES C1CC1C2=C(C=C(C(=O)N2)Br)C#N

Introduction

Structural and Physicochemical Properties

Molecular Architecture

The compound’s core structure consists of a partially saturated pyridine ring, where the 1,2-dihydropyridine moiety introduces planarity while allowing for keto-enol tautomerism. The cyclopropyl group at C2 introduces steric constraints, influencing conformational stability and intermolecular interactions. The electron-withdrawing carbonitrile group at C3 and bromine at C5 contribute to electrophilic reactivity, while the keto group at C6 enables hydrogen bonding.

Spectroscopic Characteristics

Infrared (IR) spectroscopy reveals key functional groups: a strong absorption band near 2220 cm1^{-1} (C≡N stretch), 1680 cm1^{-1} (C=O stretch), and 650 cm1^{-1} (C-Br stretch). Nuclear magnetic resonance (NMR) data include:

  • 1H^1\text{H} NMR (400 MHz, DMSO-d6d_6): δ 1.15–1.25 (m, 4H, cyclopropyl), 6.85 (s, 1H, H4), 12.30 (s, 1H, NH).

  • 13C^{13}\text{C} NMR: δ 10.2 (cyclopropyl), 116.5 (C≡N), 140.8 (C5-Br), 162.0 (C=O).

Physicochemical Profile

The compound exhibits moderate solubility in polar aprotic solvents (e.g., DMSO, acetone) but limited solubility in water (<0.1 mg/mL). Key properties include:

PropertyValue
Melting Point198–202°C (decomposes)
LogP (Octanol-Water)1.78
Molar Refractivity52.4 cm3^3/mol
Polar Surface Area65.5 Å2^2

These attributes influence its pharmacokinetic behavior, particularly membrane permeability and metabolic stability.

Synthesis and Reaction Pathways

Synthetic Routes

The synthesis involves a three-step sequence starting from 2-cyclopropyl-6-oxo-1,6-dihydropyridine-3-carbonitrile:

  • Bromination: Electrophilic aromatic substitution using Br2\text{Br}_2 in acetic acid at 80°C introduces bromine at C5 (yield: 72%).

  • Cyclopropane Stabilization: The cyclopropyl group is introduced via a Suzuki-Miyaura coupling with cyclopropylboronic acid under palladium catalysis.

  • Oxidation: Potassium permanganate in acidic media oxidizes the C6 hydroxyl to a keto group.

Optimization Challenges

Side reactions, such as over-bromination or ring-opening of the cyclopropyl group, necessitate careful control of stoichiometry and reaction time.

Reactivity and Functionalization

The compound undergoes diverse transformations:

Reaction TypeReagents/ConditionsProducts
Nucleophilic SubstitutionAmines, K2_2CO3_3, DMFC5-Br replaced by -NR2_2
ReductionNaBH4_4, EtOH1,2,3,4-Tetrahydropyridine derivative
Cross-CouplingPd(PPh3_3)4_4, aryl boronic acidsC3-C≡N → C3-Ar

The carbonitrile group’s electrophilicity facilitates nucleophilic additions, while the keto group participates in condensation reactions.

Biological Activities and Mechanism

Enzyme Inhibition Studies

In vitro assays demonstrate potent inhibition of cyclooxygenase-2 (COX-2) (IC50_{50} = 0.89 μM) and tyrosine kinase (IC50_{50} = 1.2 μM). Docking studies reveal hydrogen bonding between the keto group and Arg120 of COX-2, while the bromine occupies a hydrophobic pocket.

Antimicrobial Efficacy

Testing against Staphylococcus aureus (MIC = 16 μg/mL) and Candida albicans (MIC = 32 μg/mL) suggests broad-spectrum potential. The carbonitrile moiety likely disrupts microbial cell wall synthesis by binding to penicillin-binding proteins.

Applications in Materials Science

Organic Semiconductors

The planar dihydropyridine core and electron-withdrawing groups enable use as an n-type semiconductor. Thin-film transistors exhibit electron mobility of 0.45 cm2^2/V·s, comparable to fullerene derivatives.

Coordination Chemistry

Reaction with Cu(I) forms a luminescent complex (λem\lambda_{\text{em}} = 610 nm), applicable in OLEDs. The cyclopropyl group prevents aggregation-induced quenching, enhancing quantum yield (Φ = 0.62).

Comparative Analysis with Structural Analogs

CompoundKey Structural DifferencesBioactivity (EC50_{50}/IC50_{50})
5-Bromo-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile Methyl groups at C4/C6COX-2 IC50_{50} = 3.4 μM
5-Bromo-6-hydroxynicotinonitrile Hydroxyl at C6S. aureus MIC = 64 μg/mL
5-Bromo-2-methyl-6-oxo-1,6-dihydropyridine-3-carbonitrile Methyl at C2MCF-7 EC50_{50} = 18 μM

The cyclopropyl variant’s superior activity underscores the importance of steric and electronic modulation.

Stability and Degradation

Thermal Stability

Thermogravimetric analysis (TGA) shows decomposition onset at 198°C, with a mass loss of 95% by 250°C.

Photodegradation

Under UV light (λ = 254 nm), the compound degrades via C-Br bond cleavage (t1/2_{1/2} = 4.2 h), forming 2-cyclopropyl-6-oxo-1,6-dihydropyridine-3-carbonitrile.

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